(2-Aminoethyl)phosphonic acid
Description
(2-Aminoethyl)phosphonic acid (2-AEP), also known as ciliatine, is an endogenous metabolite primarily detected in urine . Structurally, it consists of a phosphonic acid group (-PO(OH)₂) linked to an ethylamine chain (-CH₂CH₂NH₂). This compound participates in enzymatic reactions and serves as a precursor for derivatives like ceramide 2-(methylamino)ethylphosphonate and CMP-2-aminoethylphosphonate . Its stability under harsh conditions (e.g., strong acids, heat) is attributed to the robust P–C bond .
Properties
IUPAC Name |
2-aminoethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVDJLLNRSOCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174362 | |
| Record name | Aminoethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ciliatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2041-14-7 | |
| Record name | (2-Aminoethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminoethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002041147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Aminoethyl)phosphonic acid | |
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| Record name | Aminoethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.404 | |
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| Record name | 2-AMINOETHYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH00YJQ334 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ciliatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Overview
A landmark study by Tone et al. (1978) demonstrated the synthesis of 1-hydroxy-2-aminoethylphosphonic acid derivatives via the reaction of N-(2-oxoethyl)phthalimide with dimethyl phosphite under basic conditions. While the primary product is hydroxylated, this method provides a foundational pathway adaptable to 2-AEP synthesis through subsequent dehydroxylation or alternative starting materials.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack : The base deprotonates dimethyl phosphite, generating a phosphite anion that attacks the carbonyl carbon of N-(2-oxoethyl)phthalimide.
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Intermediate Formation : A tetrahedral intermediate forms, followed by elimination of methanol to yield a phosphonate ester.
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Deprotection : Acidic hydrolysis removes the phthalimide protecting group, releasing the free amine.
Optimization Parameters
-
Temperature : 80–100°C (solvent-free conditions).
-
Base : Sodium hydroxide or potassium carbonate.
Table 1: Key Parameters for Base-Catalyzed Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate reaction but risk side reactions |
| Base Concentration | 10–15 mol% | Excess base improves phosphite activation |
| Reaction Time | 8–12 hours | Prolonged time enhances conversion |
Michaelis-Arbuzov Reaction for Direct Synthesis
Methodology
Barycki et al. (1970) pioneered a single-step synthesis using the Michaelis-Arbuzov reaction, wherein 2-chloroethylamine reacts with triethyl phosphite. This method bypasses protective group strategies, streamlining production for industrial-scale applications.
Reaction Steps
Yield and Scalability
-
Esterification Yield : 85–90%.
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Hydrolysis Efficiency : Near-quantitative conversion.
Table 2: Comparative Analysis of Michaelis-Arbuzov Conditions
| Variable | Optimal Condition | Deviation Effect |
|---|---|---|
| Solvent | Toluene | Polar solvents reduce yield |
| Temperature | 110–120°C | Lower temperatures slow kinetics |
| Molar Ratio | 1:1 (amine:phosphite) | Excess phosphite minimizes side products |
Advanced Methods for Specialized Applications
Hydrothermal Synthesis
Autoclave-based methods enable high-purity 2-AEP production (>99%) under controlled pressure and temperature. This approach minimizes side reactions and enhances crystallinity, making it ideal for pharmaceutical applications.
Conditions and Outcomes
Critical Comparison of Methodologies
Table 3: Efficiency and Applicability of 2-AEP Synthesis Routes
Chemical Reactions Analysis
Ciliatine undergoes various chemical reactions, including:
Oxidation: Ciliatine can be oxidized to form phosphonoacetaldehyde and other derivatives.
Reduction: Reduction reactions can convert ciliatine into simpler phosphonates.
Substitution: Ciliatine can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are often phosphonoacetaldehyde and other phosphonate derivatives .
Scientific Research Applications
Microbial Metabolism
(2-Aminoethyl)phosphonic acid serves as a source of phosphorus for various microorganisms. It has been utilized by cold-adapted strains of fungi, such as Geomyces pannorum, which can mineralize the phosphorus-carbon bond in the compound. This capability allows these organisms to thrive in phosphorus-limited environments, showcasing the compound's role in microbial ecology and nutrient cycling .
Indicator in Biological Assays
The compound has been used as an indicator for assessing the growth of Tetrahymena pyriformis, a model organism in ecological and toxicological studies. Its concentration in cultures can provide insights into protein quality and cellular health .
Biodistribution Studies
Research has demonstrated that this compound can be labeled with technetium-99m for scintigraphic imaging. Studies have shown significant accumulation in organs such as the liver and kidneys, suggesting its potential use as a radiopharmaceutical agent for soft tissue imaging .
Phosphonate Biodegradation
This compound is involved in biodegradation processes where microorganisms utilize phosphonates as a phosphorus source. Research indicates that certain bacteria can degrade this compound independently of phosphate availability, highlighting its ecological significance .
Role in Phytoplankton
In aquatic environments, this compound is utilized by phytoplankton, demonstrating its importance in marine biogeochemical cycles. It serves as an essential nutrient source, particularly in oligotrophic waters where phosphorus is scarce .
Chemical Synthesis and Catalysis
This compound has been employed in chemical synthesis and catalysis. For instance, it has been used to modify carbon-supported catalysts to enhance their proton conductivity for fuel cells, indicating its utility in energy applications .
Case Studies and Research Findings
Mechanism of Action
Ciliatine exerts its effects through its stable carbon-to-phosphorus bond, which resists biochemical, thermal, and photochemical decomposition . It is involved in numerous biosynthetic pathways, where it acts as an intermediate or is incorporated into lipids and glycans . The molecular targets and pathways involved in its mechanism of action include the enzymes responsible for its metabolism and degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
- (2-Acetamidoethyl)phosphonic Acid: This derivative replaces the terminal amino group of 2-AEP with an acetamido (-NHCOCH₃) moiety. Found in Streptomyces regensis, it shares similar metabolic roles but exhibits distinct biochemical interactions due to altered hydrophobicity and steric effects .
- α-Aminophosphonic Acids: These are analogues of α-amino acids where the carboxylic acid (-COOH) is substituted with a phosphonic acid group. For example, fosfomycin (a natural antibiotic) and pamidronic acid (a bisphosphonate drug) demonstrate bioisosteric mimicry of phosphate or carboxylate groups in metabolic pathways .
Physicochemical Properties
Phosphonic acids exhibit lower pKa values (~2–3 log units) and higher acidity than carboxylic acids, enhancing water solubility and bioavailability. For example:
| Compound | pKa (Phosphonic Group) | Log P |
|---|---|---|
| (2-Aminoethyl)phosphonic acid | ~1.5–2.5* | <1.5 |
| Fosfomycin | ~2.1 | -1.2 |
| Benzene phosphonic acid | ~1.8 | 0.9 |
*Estimated from heterocyclic phosphonic acid data .
Biological Activity
(2-Aminoethyl)phosphonic acid (2-AEP) is an organic compound with a phosphonic acid group that has garnered attention due to its diverse biological activities. This compound is involved in various biochemical processes and has potential applications in pharmacology and environmental microbiology. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Properties
- Chemical Formula : C₂H₈NO₃P
- Molecular Weight : 109.07 g/mol
- Structure : The structure consists of an amino group, a hydroxymethyl group, and a phosphonic acid moiety which contributes to its reactivity and biological functions.
Synthesis and Structure-Activity Relationships
The synthesis of 2-AEP can be achieved through various chemical methods, including the reaction of ethylene diamine with phosphorus oxychloride. The biological activity of 2-AEP is influenced by its structure, particularly the presence of the phosphonic acid group, which plays a critical role in its interaction with biological systems.
Table 1: Structure-Activity Relationships
Antibacterial Properties
Research has shown that 2-AEP exhibits significant antibacterial activity. It acts by inhibiting bacterial cell-wall biosynthesis, which is crucial for bacterial survival. For instance, phosphonodipeptides derived from 2-AEP have been synthesized and tested against various bacterial strains, demonstrating promising results in vitro .
Biodegradation by Microorganisms
2-AEP is utilized by certain microorganisms as a phosphorus source. For example, the cold-adapted fungus Geomyces pannorum can mineralize 2-AEP through enzymatic pathways involving transaminases and phosphonatases. This process highlights the ecological role of 2-AEP in nutrient cycling within ecosystems .
Case Study: Utilization by Fungi
A study demonstrated that Geomyces pannorum could effectively degrade 2-AEP under nutrient-limited conditions. The degradation process involves hydrolytic cleavage of the C–P bond, resulting in the release of inorganic phosphate. This capability allows the fungus to thrive in environments where traditional phosphorus sources are scarce .
Biodistribution and Potential Medical Applications
Research indicates that 99mTc-labeled 2-AEP may serve as a scintigraphic agent for soft tumors due to its unique biodistribution profile and low gastrointestinal uptake. This property could be leveraged for diagnostic imaging in clinical settings .
Table 2: Biodistribution Studies
| Study | Findings |
|---|---|
| Tumor Imaging | Promising results as a scintigraphic agent . |
| Gastrointestinal Uptake | Low uptake suggests potential for targeted delivery . |
Enzymatic Activity and Mechanisms
Enzymatic studies have characterized the action of enzymes such as phosphonoacetaldehyde hydrolase involved in the degradation of 2-AEP. These enzymes exhibit substrate specificity influenced by environmental conditions, which can affect their efficiency in breaking down phosphonate compounds .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (2-Aminoethyl)phosphonic acid, and what are their mechanistic considerations?
- Answer : Two primary methods are widely used:
- Modified Mannich Reaction : Phosphorous acid reacts with formaldehyde and a primary amine (e.g., ethylenediamine) to form the phosphonic acid derivative. This method emphasizes nucleophilic addition and requires pH control to optimize yield .
- Dealkylation of Dialkyl Phosphonates : Dialkyl phosphonates undergo acid hydrolysis (e.g., HCl) or the McKenna procedure (bromotrimethylsilane followed by methanolysis) to yield the free phosphonic acid. The latter method avoids side reactions caused by strong acids .
Q. How should researchers handle storage and preparation of this compound to ensure stability?
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Solutions should be prepared fresh or aliquoted to minimize freeze-thaw cycles .
- Solubility : The compound is water-soluble (25 mg/mL at 25°C). For biological assays, dissolve in PBS or isotonic buffers to avoid precipitation .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use hydrophilic interaction liquid chromatography (HILIC) columns paired with tandem MS to resolve phosphonic acids from polar interferents. Electrospray ionization (ESI) in negative mode enhances detection sensitivity .
- Nuclear Magnetic Resonance (NMR) : ³¹P NMR (δ ~15–25 ppm) provides structural confirmation and purity assessment, with minimal sample preparation .
Advanced Research Questions
Q. How can this compound be utilized in the development of enzyme inhibitors, and what structural features contribute to its bioactivity?
- Bioactivity Basis : Its tetrahedral phosphonic acid group mimics the transition state of phosphate ester hydrolysis, making it a potent inhibitor of phosphatases and proteases. For example, it inhibits renin by mimicking the tetrahedral intermediate in angiotensinogen cleavage .
- Experimental Design : Structure-activity relationship (SAR) studies can modify the aminoethyl side chain to enhance selectivity. Enzymatic assays (e.g., fluorescence-based) should be coupled with X-ray crystallography to validate binding modes .
Q. What methodologies are employed to study the coordination properties of this compound in supramolecular materials?
- Coordination Chemistry : Use X-ray diffraction (XRD) to characterize metal-phosphonate frameworks. The phosphonic acid group binds to metal ions (e.g., Ti⁴⁺, Zr⁴⁺) via tridentate coordination, forming stable hybrid materials .
- Surface Functionalization : Self-assembled monolayers (SAMs) on oxide surfaces (e.g., TiO₂) can be analyzed via FTIR or X-ray photoelectron spectroscopy (XPS) to assess binding efficiency .
Q. How does the presence of this compound influence microbial phosphorus metabolism, and what experimental approaches can elucidate its role?
- Metabolic Profiling : Utilize Phenotype Microarray (PM) plates to test microbial utilization of phosphonic acids as sole phosphorus sources. For example, Botrytis cinerea isolates exhibit strain-specific degradation patterns, with some unable to metabolize this compound .
- Isotopic Labeling : Track ³²P-labeled phosphonic acid incorporation into microbial biomass or degradation products (e.g., phosphite) using autoradiography .
Q. How can contradictory data regarding the source of phosphonic acid residues in organic products be addressed in research?
- Source Discrimination : Conduct degradation studies on Fosetyl-Al under controlled conditions (pH, temperature) to quantify conversion rates to phosphonic acid. Pair with stable isotope analysis (δ¹⁸O-P) to distinguish natural vs. synthetic origins .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to residue datasets, correlating phosphonic acid levels with agricultural practices (e.g., fungicide use history) .
Q. What role does this compound play in optimizing perovskite solar cell interfaces?
- Interface Engineering : The phosphonic acid group binds to SnO₂ electron transport layers (ETLs), reducing interfacial defects and enhancing charge extraction. Characterization via time-resolved photoluminescence (TRPL) and electrochemical impedance spectroscopy (EIS) confirms reduced recombination .
- Stability Testing : Accelerated aging under high humidity (85% RH, 85°C) demonstrates improved moisture resistance in AEP-modified devices .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Standardization : Ensure consistent assay conditions (e.g., pH 7.4 for enzymatic assays) and purity verification (≥95% by HPLC). Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify structure-activity trends and outliers caused by variable substituents or stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
